2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1021216-20-5
VCID: VC11963261
InChI: InChI=1S/C21H15F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)26-19(29)13-30-20-18-12-17(14-5-2-1-3-6-14)27-28(18)10-9-25-20/h1-12H,13H2,(H,26,29)
SMILES: C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C21H15F3N4OS
Molecular Weight: 428.4 g/mol

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

CAS No.: 1021216-20-5

Cat. No.: VC11963261

Molecular Formula: C21H15F3N4OS

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide - 1021216-20-5

Specification

CAS No. 1021216-20-5
Molecular Formula C21H15F3N4OS
Molecular Weight 428.4 g/mol
IUPAC Name 2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C21H15F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)26-19(29)13-30-20-18-12-17(14-5-2-1-3-6-14)27-28(18)10-9-25-20/h1-12H,13H2,(H,26,29)
Standard InChI Key OEVTVIWQJLMRTN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound belonging to the class of acetamides. It features a unique structural arrangement that includes a sulfanyl group linked to a pyrazolopyrazine moiety and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Formula and Molecular Weight

  • Molecular Formula: C20_{20}H15_{15}F3_{3}N4_{4}OS

  • Molecular Weight: Approximately 421.42 g/mol

Synthesis Methods

The synthesis of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. Key methods include:

  • Step 1: Formation of the pyrazolopyrazine core.

  • Step 2: Introduction of the sulfanyl group.

  • Step 3: Coupling with the trifluoromethyl-substituted phenyl group.

Copper sulfate can be used as a catalyst to facilitate the formation of the sulfanyl linkage.

Biological Activities and Applications

Compounds with similar structures have shown potential in modulating biological targets, suggesting applications in pharmacology, particularly in cancer and inflammation research. The mechanism of action often involves interaction with specific enzymes or receptors, influencing cellular pathways.

Table 2: Potential Biological Activities

CompoundPotential Biological Activity
Pyrazolopyrazine DerivativesAnti-inflammatory, Anti-cancer
Sulfonamides with Pyrazolopyrazine MoietyModulation of Protein Kinase Activity

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